1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene
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Overview
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene is a chemical compound known for its unique structure and properties. It consists of a sulfonyl group connected to two phenylene groups, which are further linked by oxyethane chains to benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene typically involves the reaction of sulfonyl chlorides with phenylene derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to maintain consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide.
Substitution: The phenylene and benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylene and benzene rings may also interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Sulfur Compounds: Compounds like sulfur dioxide and sulfur trioxide share some chemical properties with 1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene due to the presence of sulfur.
Thiosulfates: Compounds such as sodium thiosulfate have similar reactivity patterns involving sulfur atoms
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88457-53-8 |
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Molecular Formula |
C28H26O4S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-(2-phenylethoxy)-4-[4-(2-phenylethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C28H26O4S/c29-33(30,27-15-11-25(12-16-27)31-21-19-23-7-3-1-4-8-23)28-17-13-26(14-18-28)32-22-20-24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChI Key |
WKRLZQILKKQLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
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